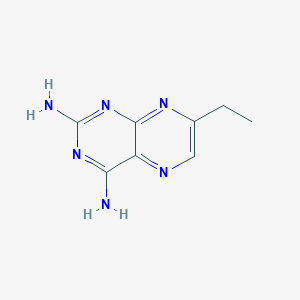

7-Ethylpteridine-2,4-diamine

Description

7-Ethylpteridine-2,4-diamine is a pteridine derivative characterized by an ethyl group substitution at the 7-position and amine groups at the 2- and 4-positions of the pteridine core.

Properties

IUPAC Name |

7-ethylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFFEPQMXZMVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=NC(=NC2=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Ethylpteridine-2,4-diamine involves several steps, typically starting with the construction of the pteridine ring system. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with a suitable pteridine precursor can yield this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Ethylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of reduced pteridine derivatives.

Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Ethylpteridine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: This compound is used in the study of enzyme interactions and metabolic pathways involving pteridine derivatives.

Mechanism of Action

The mechanism of action of 7-Ethylpteridine-2,4-diamine involves its interaction with specific enzymes and molecular targets. For example, it can inhibit diamine oxidases and polyamine oxidases, which are enzymes involved in the metabolism of polyamines . By inhibiting these enzymes, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

7-Methylpteridine-2,4-diamine

- Molecular Formula : C₇H₈N₆ (vs. C₈H₁₀N₆ for 7-ethyl analog).

- Applications : Used as a methotrexate impurity (Methotrexate Impurity 31), indicating relevance in pharmaceutical quality control .

- Synthesis: Prepared via condensation of 1,2-dicarbonyl compounds with diamino pyrimidines under acidic conditions, a method likely applicable to the ethyl analog with modified reagents .

N⁴-(3-Chloro-4-methylphenyl)-N²-(2-phenylethyl)pteridine-2,4-diamine

- Molecular Formula : C₂₀H₁₉ClN₆.

- Key Differences : Bulky aryl and phenethyl substituents at positions 2 and 4 increase molecular weight (381.86 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

N²,6-Dimethylpteridine-2,4-diamine

6-Phenylpteridine-2,4,7-triamine

- Molecular Formula : C₁₂H₁₁N₇.

Research Findings and Trends

- Synthetic Accessibility : Ethyl-substituted pteridines may require longer reaction times or higher temperatures compared to methyl analogs due to the steric bulk of the ethyl group .

- Biological Activity: Molecular docking studies on pteridine derivatives highlight that substitutions at position 7 (e.g., ethyl, methyl, or aryl groups) modulate binding affinities to enzymes like DHFR.

- Safety Profiles : Ethyl-substituted compounds are generally more lipophilic than methyl analogs, which could increase tissue penetration but also toxicity risks. However, specific toxicity data for this compound are unavailable .

Biological Activity

7-Ethylpteridine-2,4-diamine (CAS No. 80888-13-7) is a pteridine derivative with significant biological activity. This compound is characterized by its unique structure, which includes an ethyl group at the 7-position of the pteridine ring, contributing to its reactivity and potential therapeutic applications. The molecular formula of this compound is C8H10N6, with a molecular weight of 190.21 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with various enzymes and metabolic pathways. Key mechanisms include:

- Inhibition of Enzymes : This compound has been shown to inhibit diamine oxidases and polyamine oxidases, enzymes critical in polyamine metabolism. Such inhibition can disrupt cellular proliferation and differentiation processes, making it a candidate for cancer research .

- Modulation of Metabolic Pathways : By affecting the levels of polyamines in cells, this compound may influence several metabolic pathways involved in cell growth and apoptosis.

Therapeutic Applications

Research into the therapeutic applications of this compound suggests potential roles in various fields:

- Cancer Therapy : Due to its ability to inhibit polyamine metabolism, this compound may be explored as an adjunct in cancer treatment strategies aimed at reducing tumor growth .

- Neuroprotection : Some studies indicate that pteridine derivatives can have neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the biological activities and potential applications of this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits polyamine oxidase activity, leading to decreased cell proliferation in cancer cell lines .

- Chemical Probes : As a chemical probe, this compound has been utilized to elucidate biological mechanisms related to polyamine metabolism and its implications in disease states .

- Comparative Studies : Comparative studies with other pteridine derivatives have shown that the ethyl substitution at position 7 significantly alters the compound's biological profile compared to similar compounds like 2,4-diaminopteridine .

Case Studies

Several case studies have been conducted to explore the effects of this compound:

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis rates. The study concluded that this compound could serve as a lead for developing new anticancer agents .

- Neuroprotective Effects : Another case study examined the neuroprotective effects of pteridine derivatives in models of oxidative stress. Results indicated that compounds similar to this compound could mitigate neuronal damage caused by reactive oxygen species .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

| Compound | Molecular Formula | Inhibition Activity | Notable Applications |

|---|---|---|---|

| This compound | C8H10N6 | Diamine oxidase inhibition | Cancer therapy |

| 2,4-Diaminopteridine | C8H10N4 | Moderate | Antimicrobial research |

| 7-Methylpteridine-2,4-diamine | C8H10N6 | Low | Limited therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.